![molecular formula C9H7F2N B3116365 2,2-Difluoro-2-(2-methylphenyl)acetonitrile CAS No. 215859-27-1](/img/structure/B3116365.png)
2,2-Difluoro-2-(2-methylphenyl)acetonitrile
Overview
Description
2,2-Difluoro-2-(2-methylphenyl)acetonitrile , also known by its chemical formula C~10~H~8~F~2~N , is a compound with intriguing properties. It belongs to the class of organic molecules containing a difluoromethyl group attached to an aromatic ring. The presence of fluorine atoms in its structure makes it an interesting candidate for various applications .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone as the starting material. This precursor compound serves as a good difluorocarbene reagent, readily reacting with diverse phenol derivatives to yield aryl difluoromethyl ethers. This synthetic approach provides an environmentally friendly alternative to other Freon- or Halon-based methods .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile consists of a central acetonitrile group (–C≡N) attached to a 2,2-difluoro-2-(2-methylphenyl) moiety. The difluoromethyl group contributes to its unique properties and reactivity. The precise arrangement of atoms can be visualized using molecular modeling techniques .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to the presence of the difluoromethyl group. Notably, it reacts with phenol derivatives in the presence of potassium hydroxide or potassium carbonate to form aryl difluoromethyl ethers. These ethers find applications in enzyme inhibitors, anti-HIV agents, antimicrobial agents, and liquid crystal materials .
Scientific Research Applications
Difluoromethylation of 2-Hydroxychalcones
2,2-Difluoro-2-(2-methylphenyl)acetonitrile can be used in the difluoromethylation of 2-hydroxychalcones. This process uses sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. Under facile conditions, a wide range of aryl difluoromethyl ethers were obtained in yields of 36%―80% .
Synthesis of 2,2-Difluoro-2H-benzofuran Derivatives
In addition to the main products 2-difluoromethoxychalcones, the new addition products, 2,2-difluoro-2H-benzofurans, were also found in the reactions. The yield of 2,2-difluoro-2H-benzofuran derivative could be up to 35% when 3-methyl-2-hydroxychalcone was used as the reactant .
Pharmaceutical Applications
Fluorine-containing compounds play a key role in pharmaceuticals. The difluoromethyl group, which is isosteric and isopolar to a hydroxyl(OH)/thiol(SH) unit, has received considerable attention owing to its special biological properties, such as lipophilicity, membrane permeability, metabolic stability, and bioavailability for drug candidates .
Agrochemical Applications
Fluorine-containing compounds, including those with the difluoromethyl group, are also important in agrochemicals .
Material Science Applications
In material science, fluorine-containing compounds are often used due to their unique properties .
Synthesis of Aryl Difluoromethyl Ethers
The aryl difluoromethyl ether has been incorporated in phosphodiesterase-4 inhibitors and PPAR-δ agonists and has been used in treatments of cardiac arrhythmias and HCV inhibitors recently .
properties
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXACQSGYGTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-methylphenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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